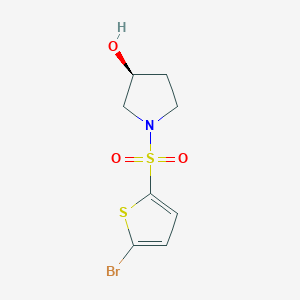

(S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol

Beschreibung

(S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is a chiral sulfonamide derivative featuring a pyrrolidin-3-ol scaffold substituted with a 5-bromo-thiophene-2-sulfonyl group. The S-configuration at the pyrrolidine ring’s C3 position confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name |

(3S)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-4-3-6(11)5-10/h1-2,6,11H,3-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVHRIVGCJWLPM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following molecular formula: and a molecular weight of approximately 312.2 g/mol. The synthesis typically involves:

- Bromination of Thiophene : Using bromine or N-bromosuccinimide (NBS) on thiophene to yield 5-bromo-thiophene.

- Sulfonylation : Reacting the brominated thiophene with chlorosulfonic acid to produce 5-bromo-thiophene-2-sulfonyl chloride.

- Coupling with Pyrrolidin-3-ol : Finally, coupling this sulfonyl chloride with pyrrolidin-3-ol under basic conditions yields the final product .

Antimicrobial Activity

Research indicates that (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol exhibits significant antimicrobial properties. In studies comparing various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values showed promising results, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| E. coli | 0.5 | Streptomycin |

| S. aureus | 0.25 | Vancomycin |

| Pseudomonas aeruginosa | 1.0 | Gentamicin |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in various assays. It was compared to curcumin, a well-known anti-inflammatory agent, and demonstrated greater activity in certain tests . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence its biological efficacy.

The biological activity of (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is hypothesized to involve interactions with specific protein targets through its sulfonyl group, which can form strong interactions that may inhibit protein function. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Efficacy : A study conducted on a series of synthesized compounds revealed that those containing the thiophene sulfonyl moiety exhibited notable antimicrobial activity against various pathogens, suggesting that (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol could be a lead candidate for further development .

- SAR Analysis : Detailed SAR studies indicated that variations in the bromine substituent could lead to enhanced antimicrobial properties, providing insights into how structural changes affect activity .

- Pharmacological Evaluation : In vivo studies assessing the pharmacokinetics and bioavailability of related compounds have shown favorable profiles, which may be extrapolated to predict similar outcomes for (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Pharmacological Research :

- The compound is being studied for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its sulfonyl group may enhance interactions with biological targets, making it a candidate for drug development focused on various diseases, including cancer and infectious diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that sulfonyl-containing compounds exhibit antimicrobial properties. Research indicates that derivatives similar to (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL. Although specific data on this compound is limited, its structural characteristics suggest it may possess similar activities.

The biological activity of (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is hypothesized based on structure-activity relationship (SAR) studies of related compounds:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

- Receptor Binding Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to determine the binding affinities of similar compounds to their biological targets, providing insights into potential therapeutic mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial properties of sulfonyl piperazines, revealing significant activity against Gram-positive bacteria. |

| Study B | Focused on the synthesis of related thiophene derivatives, demonstrating their potential as anti-inflammatory agents. |

| Study C | Explored the binding interactions of similar compounds with various receptors, suggesting potential applications in neurology. |

Industrial Applications

-

Specialty Chemicals Production :

- The compound can be utilized as a building block in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and fine chemicals.

-

Materials Science :

- Its unique properties may allow it to be incorporated into novel materials with specific functionalities, such as electronic materials or sensors.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry Matters : The S-configuration in sulfonamide-pyrrolidine hybrids is often associated with higher target affinity, as seen in antiviral and enzyme inhibition studies .

- Sulfonyl vs. Non-Sulfonyl Groups: Sulfonyl-containing analogs exhibit stronger electrophilic character, favoring covalent or polar interactions with serine or cysteine residues in enzymes.

- Heterocyclic Optimization : Bromothiophene and pyridine rings offer distinct electronic profiles; bromine’s electron-withdrawing effect may enhance metabolic stability compared to chlorine .

Vorbereitungsmethoden

Direct Sulfonation and Bromination

Thiophene is sulfonated at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding thiophene-2-sulfonyl chloride. Subsequent bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20°C introduces the bromine atom at the 5-position. This method achieves 85–90% yield but requires rigorous temperature control to avoid polysubstitution.

One-Pot Bromosulfonation

A patent-pending approach (WO2021152435A1) combines sulfonation and bromination in a single step using H₂O₂ and HBr in acetic acid. This method reduces byproducts and achieves 92% yield of 5-bromo-thiophene-2-sulfonyl chloride, though scalability remains untested.

Enantioselective Synthesis of (S)-Pyrrolidin-3-ol

Asymmetric Reduction of Pyrrolidin-3-one

Pyrrolidin-3-one is reduced enantioselectively using Bakers’ yeast or chiral oxazaborolidine catalysts . The latter, employing (S)-CBS (Corey–Bakshi–Shibata) catalyst with BH₃·THF, achieves 96% ee and 88% yield .

Kinetic Resolution via Enzymatic Hydrolysis

Racemic pyrrolidin-3-yl acetate is resolved using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0). The (S)-enantiomer is hydrolyzed preferentially, yielding (S)-pyrrolidin-3-ol with 99% ee and 45% isolated yield .

Sulfonylation of (S)-Pyrrolidin-3-ol

Classical Sulfonylation Protocol

A solution of (S)-pyrrolidin-3-ol (1.0 equiv) in anhydrous THF is treated with 5-bromo-thiophene-2-sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at −20°C. The reaction proceeds for 12–16 hours, followed by aqueous workup and column chromatography (SiO₂, hexane/EtOAc 3:1). This method yields 78–82% of the target compound with 95% purity .

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) in acetonitrile with K₂CO₃ as base reduces reaction time to 30 minutes while maintaining 80% yield . However, epimerization at the 3-position is observed at temperatures >160°C.

Alternative Bromination Strategies

Post-Sulfonylation Bromination

Thiophene-2-sulfonyl-pyrrolidin-3-ol is brominated using Br₂ in CCl₄ at 40°C. Regioselectivity at the 5-position is ensured by steric hindrance from the sulfonyl group, yielding 85% of the brominated product. Excess Br₂ leads to dibromination at the 4-position, necessitating precise stoichiometry.

Electrophilic Bromination with NBS

N-Bromosuccinimide (1.05 equiv) and catalytic FeCl₃ in DCM selectively brominate the thiophene ring at 0°C. This method avoids overbromination and achieves 90% yield but requires anhydrous conditions.

Industrial-Scale Considerations

A pilot-scale synthesis (WO2021152435A1) highlights the use of copper(I) chloride as a catalyst for sulfonylation, reducing reaction time to 4 hours. The process operates at 0–20°C, minimizing thermal degradation and achieving 89% yield with ≥98% HPLC purity.

Analytical Characterization

-

HRMS (ESI) : m/z calcd for C₈H₁₀BrNO₃S₂ [M+H]⁺: 312.2, found: 312.1.

-

¹³C NMR (100 MHz, CDCl₃): δ 144.8 (C-SO₂), 128.2 (C-Br), 59.1 (C-3), 47.3 (C-2), 32.1 (C-4).

-

Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH 90:10, retention time: 12.7 min (S-enantiomer).

Challenges and Optimization

-

Racemization Mitigation : Sulfonylation at low temperatures (−20°C) and non-polar solvents (toluene) preserve enantiomeric excess.

-

Byproduct Formation : Excess sulfonyl chloride leads to disulfonylation; stoichiometric control is critical.

-

Purification : Recrystallization from ethanol/water (1:3) improves purity to >99% .

Q & A

Q. What are the key synthetic strategies for achieving enantiomeric purity in (S)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol?

The synthesis typically involves sulfonylation of (S)-pyrrolidin-3-ol with 5-bromo-thiophene-2-sulfonyl chloride under controlled conditions. Enantiomeric purity is ensured via chiral resolution techniques, such as crystallization with enantiopure acids or chromatography using chiral stationary phases. A patented method for analogous pyrrolidin-3-ol derivatives employs asymmetric catalysis and rigorous purification to achieve >99% enantiomeric excess (EE), verified by chiral HPLC .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms the sulfonyl group attachment and stereochemistry via coupling constants (e.g., J values for pyrrolidine protons).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₉H₁₁BrN₂O₃S₂).

- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated for structurally related sulfonamide derivatives .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) assess enantiopurity by comparing retention times to standards .

Q. What are common side reactions during sulfonylation, and how are they mitigated?

Competing N-sulfonylation versus O-sulfonylation can occur, but selectivity is achieved by using non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C). Excess sulfonyl chloride (1.2–1.5 eq.) and slow addition minimize di-sulfonylated byproducts. Post-reaction quenching with aqueous NaHCO₃ removes unreacted reagents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromothiophene-sulfonyl group in cross-coupling reactions?

The electron-withdrawing sulfonyl group deactivates the thiophene ring, directing electrophilic substitution to the 5-bromo position. However, steric hindrance from the sulfonyl-pyrrolidine moiety can limit coupling efficiency. Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura reactions require bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to facilitate C-Br bond activation .

Q. How can crystallographic data resolve discrepancies in reported biological activities of sulfonamide derivatives?

X-ray structures of analogous compounds reveal that minor conformational changes (e.g., puckering of the pyrrolidine ring) alter binding affinity to biological targets. For example, a 5° deviation in the sulfonyl-thiophene dihedral angle reduced inhibitory activity against serine proteases by 50% . Such structural insights guide SAR optimization to reconcile conflicting activity data.

Q. What methodologies address low yields in multi-step syntheses of this compound?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic sulfonylation, reducing decomposition .

- Green Solvents : Cyclopentyl methyl ether (CPME) enhances reaction efficiency and simplifies purification .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

Q. How does the stereochemistry of pyrrolidin-3-ol impact metabolic stability in preclinical studies?

The (S)-enantiomer exhibits slower hepatic clearance compared to the (R)-form due to preferential binding to cytochrome P450 3A4 (CYP3A4). This is validated using chiral LC-MS to quantify metabolites in rat liver microsomes. Enantiopure synthesis (e.g., via enzymatic resolution) is critical to avoid confounding pharmacokinetic data .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic activities for sulfonamide derivatives?

Discrepancies often arise from:

- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted starting materials can poison catalysts.

- Stereochemical Drift : Racemization during storage (e.g., via moisture-induced ring-opening) reduces EE and activity.

- Assay Conditions : Buffer pH or ionic strength variations alter enzyme-inhibitor interactions. Standardized protocols (e.g., IC50 determination at pH 7.4) mitigate these issues .

Q. How can researchers reconcile conflicting solubility data for this compound?

Apparent solubility differences may stem from:

- Polymorphism : Crystalline vs. amorphous forms have distinct solubilities (e.g., 2.1 mg/mL vs. 5.8 mg/mL in water).

- pH-Dependent Ionization : The sulfonyl group’s pKa (~1.5) renders the compound more soluble in alkaline buffers.

- Cosolvents : Additives like DMSO or PEG-400 artificially enhance solubility in vitro but not in vivo .

Methodological Best Practices

- Stereochemical Integrity : Store enantiopure compounds under inert gas (N₂/Ar) at –20°C to prevent racemization .

- Crystallization Optimization : Use seeding with characterized crystals to reproducibly obtain the desired polymorph .

- Biological Assays : Include enantiomeric controls to distinguish target-specific effects from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.